![molecular formula C22H17BrF2N2 B12831036 3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide](/img/structure/B12831036.png)
3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide is a synthetic organic compound known for its unique structural features and significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The initial step involves the synthesis of the quinoline core through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Methylation: Methyl groups are introduced using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Acridinium Moiety: The final step involves the cyclization to form the acridinium structure, often using strong acids like trifluoroacetic acid (TFA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8
特性
分子式 |
C22H17BrF2N2 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;bromide |
InChI |
InChI=1S/C22H17F2N2.BrH/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChIキー |
NFVNNQAVJPZXAA-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


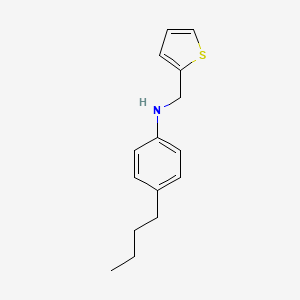
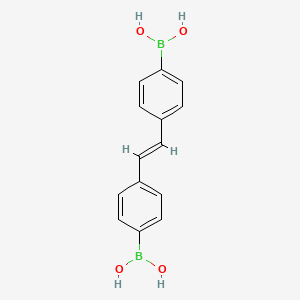
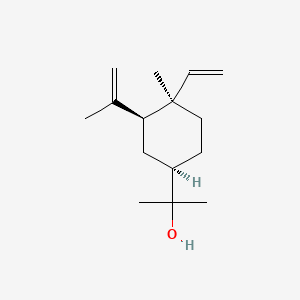

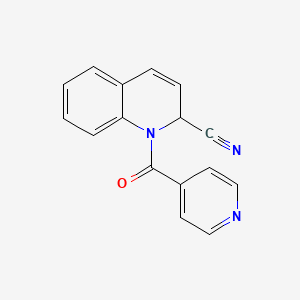
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12830998.png)
![1-(4-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12831001.png)

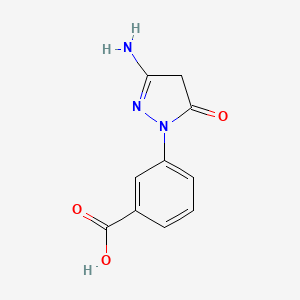

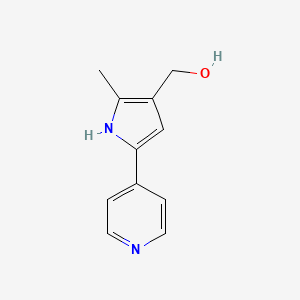

![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)

